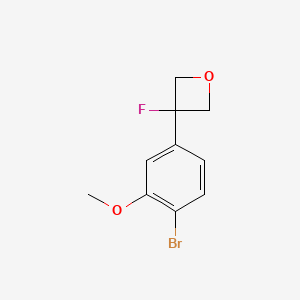
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 3-methoxyphenol to obtain 4-bromo-3-methoxyphenol. This intermediate is then subjected to fluorination and subsequent cyclization to form the oxetane ring. The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening Reactions: The oxetane ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds .
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromine and methoxy groups but lacks the oxetane ring.
3-Methoxy-4-bromophenol: Similar structure but different substitution pattern.
3-Fluoro-4-methoxyphenol: Contains the fluorine and methoxy groups but lacks the bromine atom.
Uniqueness
3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane is unique due to the combination of the bromine, methoxy, and fluorine groups attached to an oxetane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
3-(4-bromo-3-methoxyphenyl)-3-fluorooxetane |
InChI |
InChI=1S/C10H10BrFO2/c1-13-9-4-7(2-3-8(9)11)10(12)5-14-6-10/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
GQLKICKTZFXILL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(COC2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


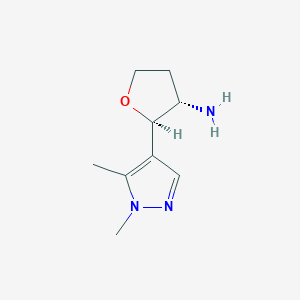

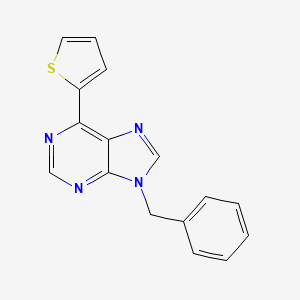
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
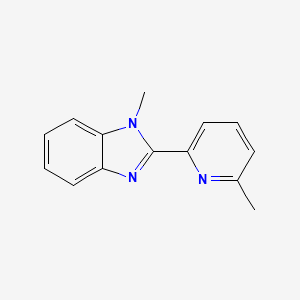
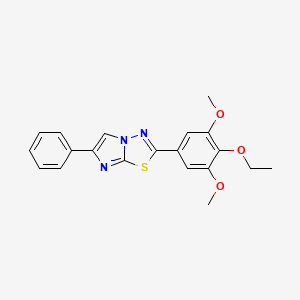
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
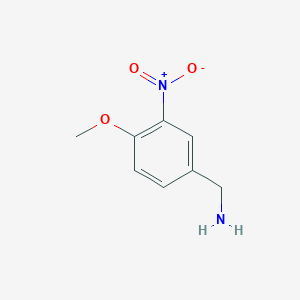
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
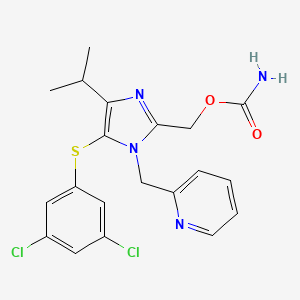
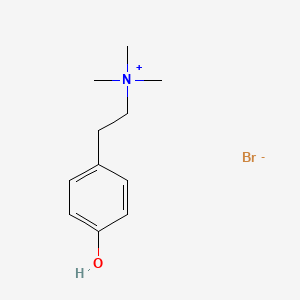

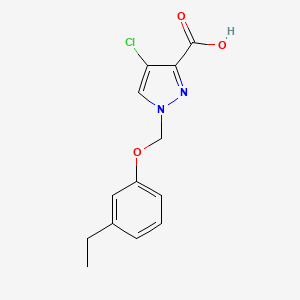
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
